![molecular formula C13H21NO B13285120 2-({[4-(2-Methylpropyl)phenyl]methyl}amino)ethan-1-ol](/img/structure/B13285120.png)
2-({[4-(2-Methylpropyl)phenyl]methyl}amino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-(2-Methylpropyl)phenyl]methyl}amino)ethan-1-ol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(2-Methylpropyl)phenyl]methyl}amino)ethan-1-ol typically involves multiple steps. One common method starts with the alkylation of 4-(2-Methylpropyl)phenylamine with an appropriate alkyl halide to introduce the ethan-1-ol moiety. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(2-Methylpropyl)phenyl]methyl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-({[4-(2-Methylpropyl)phenyl]methyl}amino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({[4-(2-Methylpropyl)phenyl]methyl}amino)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Similar in structure but with a methoxy group instead of an amino group.
1-(4-Isobutylphenyl)ethanol: Similar but lacks the amino group.
Uniqueness
2-({[4-(2-Methylpropyl)phenyl]methyl}amino)ethan-1-ol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[[4-(2-methylpropyl)phenyl]methylamino]ethanol |
InChI |
InChI=1S/C13H21NO/c1-11(2)9-12-3-5-13(6-4-12)10-14-7-8-15/h3-6,11,14-15H,7-10H2,1-2H3 |
InChI Key |
UBLMRNUYWANPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


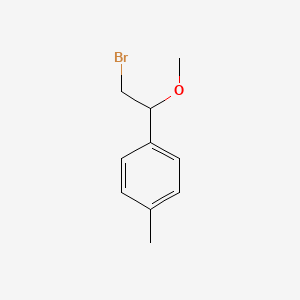
![(1-Methoxypropan-2-YL)[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13285048.png)
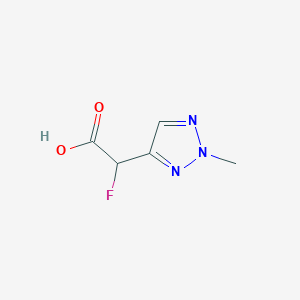
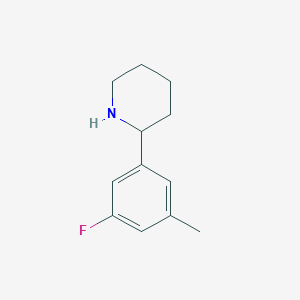

![1-{[(4-Chloro-3-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13285066.png)
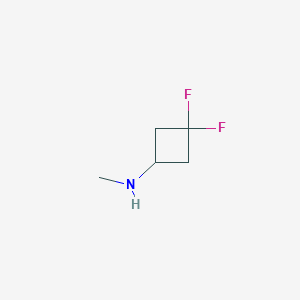
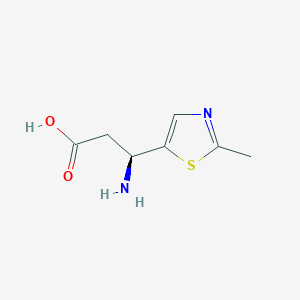
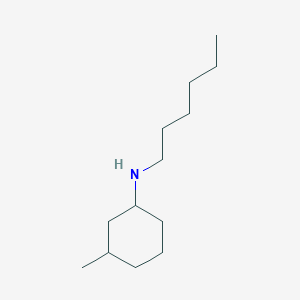
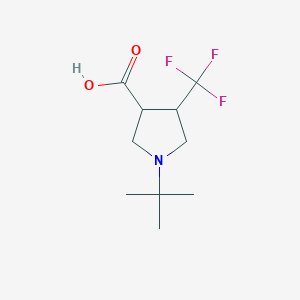
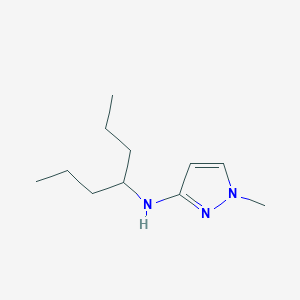
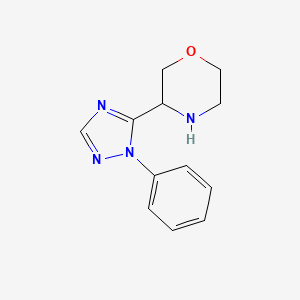
amine](/img/structure/B13285106.png)
amine](/img/structure/B13285110.png)
